Ethyl 2,7-dichloro-1,8-naphthyridine-4-carboxylate
CAS No.: 2089277-15-4
Cat. No.: VC6268928
Molecular Formula: C11H8Cl2N2O2
Molecular Weight: 271.1
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2089277-15-4 |
|---|---|
| Molecular Formula | C11H8Cl2N2O2 |
| Molecular Weight | 271.1 |
| IUPAC Name | ethyl 2,7-dichloro-1,8-naphthyridine-4-carboxylate |
| Standard InChI | InChI=1S/C11H8Cl2N2O2/c1-2-17-11(16)7-5-9(13)15-10-6(7)3-4-8(12)14-10/h3-5H,2H2,1H3 |
| Standard InChI Key | OKXCJRVXKAAMLL-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC(=NC2=C1C=CC(=N2)Cl)Cl |
Introduction
Chemical Identity and Structural Properties
Ethyl 2,7-dichloro-1,8-naphthyridine-4-carboxylate belongs to the 1,8-naphthyridine family, a class of bicyclic heterocycles with nitrogen atoms at the 1 and 8 positions. Its molecular formula is C₁₁H₈Cl₂N₂O₂, with a molecular weight of 271.1 g/mol. The compound’s structure features:
-
Dichloro substituents at positions 2 and 7, enhancing electrophilic reactivity.
-
An ethyl carboxylate group at position 4, facilitating nucleophilic substitution or hydrolysis.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 2089277-15-4 | |
| Molecular Formula | C₁₁H₈Cl₂N₂O₂ | |
| Molecular Weight | 271.1 g/mol | |
| Density | Not reported | – |
| Melting Point | Not reported | – |
| Boiling Point | Not reported | – |
The dichloro groups contribute to the compound’s planar geometry, promoting π-π stacking interactions in biological systems, while the carboxylate group offers sites for further functionalization.
Synthesis and Reaction Optimization
Traditional Multicomponent Synthesis
The synthesis of ethyl 2,7-dichloro-1,8-naphthyridine-4-carboxylate typically involves multicomponent reactions (MCRs) using:
-
Substituted aromatic aldehydes (e.g., 2-chlorobenzaldehyde)
-
2-Aminopyridine
-
Ethyl cyanoacetate
Catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) are critical for facilitating cyclocondensation. These brominated catalysts enhance electrophilicity, accelerating ring closure and improving yields (typically 60–75%).
Table 2: Comparative Synthesis Approaches
| Method | Conditions | Yield | Time |
|---|---|---|---|
| Traditional MCR | TBBDA, 120°C, 6–8 h | 60–75% | |
| Microwave-Assisted | 150°C, 20 min, solvent-free | ≥80%* | |
| *Reported for analogous compounds. |
Applications in Medicinal Chemistry
Anticancer Activity
Derivatives of ethyl 2,7-dichloro-1,8-naphthyridine-4-carboxylate exhibit antiproliferative effects against cancer cell lines. The dichloro groups enhance DNA intercalation, while the carboxylate enables prodrug strategies. For instance:
-
Chlorinated naphthyridines inhibit topoisomerase II, disrupting DNA replication in leukemia (HL-60) and breast cancer (MCF-7) cells.
-
Ester hydrolysis yields carboxylic acid derivatives with improved solubility and target affinity.
Recent Research and Future Directions
Mechanistic Studies
Recent work focuses on structure-activity relationships (SAR) to optimize anticancer potency. For example:
-
Position 7 substitution with electron-withdrawing groups (e.g., –NO₂) increases DNA binding affinity.
-
Carboxylate bioisosteres (e.g., tetrazoles) improve metabolic stability.
Synthetic Innovations
Efforts to integrate flow chemistry and catalysis aim to enhance scalability. Pd-catalyzed cross-coupling reactions could introduce aryl/heteroaryl groups at position 4, diversifying the derivative library.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume